4-Pyrimidinamine, 2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-5-fluoro-
Overview
Description
4-Pyrimidinamine, 2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-5-fluoro- is a complex organic compound belonging to the pyrimidinamine family. This compound features a pyrimidine ring substituted with various functional groups, including chloro, fluoro, and trifluoromethyl groups. Due to its unique structure, it has garnered interest in various scientific fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Pyrimidinamine, 2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-5-fluoro- typically involves multi-step organic reactions. One common approach is the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives under microwave-assisted conditions. This method allows for the efficient formation of the pyrimidinamine core structure.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Generation of various substituted pyrimidinamines.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, 4-Pyrimidinamine, 2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-5-fluoro- is studied for its potential biological activities. It has shown promise in the development of new pharmaceuticals and agrochemicals.
Medicine: The compound is being investigated for its medicinal properties, including its potential use as an antifungal, antibacterial, or anticancer agent. Its ability to interact with biological targets makes it a valuable candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of advanced materials and chemicals. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism by which 4-Pyrimidinamine, 2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-5-fluoro- exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
2-Chloro-N-methyl-5-(trifluoromethyl)pyrimidin-4-amine
2-Chloro-N-(2-pyridinylmethyl)-4-pyrimidinamine
Uniqueness: 4-Pyrimidinamine, 2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-5-fluoro- stands out due to its specific combination of chloro, fluoro, and trifluoromethyl groups, which confer unique chemical and biological properties. This distinct structure allows for a wide range of applications and interactions that are not observed in other similar compounds.
Properties
IUPAC Name |
2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-5-fluoropyrimidin-4-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5Cl2F4N3/c12-7-2-1-5(3-6(7)11(15,16)17)19-9-8(14)4-18-10(13)20-9/h1-4H,(H,18,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZOZKVHSYJQORQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC2=NC(=NC=C2F)Cl)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5Cl2F4N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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